

Physical and chemical properties of Rheinanthrone

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Compound of Interest

Compound Name: Rheinanthrone

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Rheinanthrone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheinanthrone, also known as Rhein-9-anthrone, is an anthraquinone derivative and the primary active metabolite of sennosides, which are found in plants of the Senna and Rheum species.^{[1][2]} It is the compound primarily responsible for the laxative effects associated with senna-based preparations.^{[1][2]} In the colon, sennosides are metabolized by gut microflora into **Rheinanthrone**, which then exerts its pharmacological effects.^[1] This technical guide provides a detailed overview of the known physical and chemical properties of **Rheinanthrone**, available experimental protocols, and its mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of **Rheinanthrone** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₀ O ₅	[1] [2] [3] [4] [5]
Molecular Weight	270.24 g/mol	[1] [2] [3] [4] [5]
IUPAC Name	4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid	[1]
CAS Number	480-09-1	[2] [3]
Physical Description	Solid	PubChem
Melting Point	250-280 °C (with decomposition)	ChemicalBook
Synonyms	Rhein-9-anthrone, Monorheinanthon, 4,5-dihydroxy-10-oxo-9,10-dihydroanthracene-2-carboxylic acid	[1] [2]
InChI	InChI=1S/C15H10O5/c16-10-3-1-2-7-4-8-5-9(15(19)20)6-11(17)13(8)14(18)12(7)10/h1-3,5-6,16-17H,4H2,(H,19,20)	[1]
SMILES	C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C(=C3O)C(=O)O	[1]

Solubility

Specific quantitative solubility data for **Rheinanthrone** in common laboratory solvents is not readily available in the reviewed literature. However, qualitative information suggests that **Rheinanthrone** is soluble in chloroform and insoluble in water.[\[6\]](#) For the closely related compound, Rhein, the solubility is approximately 15 mg/mL in DMSO and it is sparingly soluble in aqueous buffers.[\[7\]](#) To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve Rhein in DMSO and then dilute with the aqueous buffer of choice.[\[7\]](#)

Stability

Rheinanthrone is known to be unstable under physiological conditions. When dissolved in a Tyrode buffer at pH 6.5 or 7.5 and warmed to 37°C, it completely degrades within 30 minutes, transforming primarily into Rhein and sennidins A + B. This instability is a critical factor to consider in pharmacological and analytical studies.

Experimental Protocols

Detailed and validated experimental protocols specifically for the synthesis, purification, and analysis of **Rheinanthrone** are not extensively documented in publicly available literature. The following sections provide general methodologies and protocols for related compounds, which can serve as a starting point for the development of specific procedures for **Rheinanthrone**.

Synthesis

Conceptual Approach: Reduction of Sennosides

Rheinanthrone is naturally formed in the large intestine by the enzymatic reduction of sennosides A and B by gut microflora. A laboratory synthesis could conceptually mimic this by the chemical reduction of isolated sennosides.

General Procedure for Anthrone Synthesis (as a proxy):

A common method for the synthesis of the parent compound, anthrone, involves the reduction of anthraquinone. This procedure can be adapted for the synthesis of **Rheinanthrone** from its corresponding anthraquinone, Rhein.

- **Reaction Setup:** In a round-bottomed flask equipped with a reflux condenser, mix the starting anthraquinone (Rhein), granulated tin, and glacial acetic acid.
- **Reduction:** Heat the mixture to boiling. Over a period of approximately two hours, add concentrated hydrochloric acid in portions.
- **Isolation:** After the reaction is complete, filter the hot solution to remove excess tin. Add water to the filtrate and cool the solution to induce crystallization of the crude anthrone.
- **Purification:** Collect the crystals by filtration and wash with water. The crude product can be further purified by recrystallization.

Disclaimer: This is a general procedure for a related compound and would require optimization for the synthesis of **Rheinanthrone**.

Purification

Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful purification.

General Protocol for Recrystallization of Anthrones:

- **Solvent Selection:** The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For anthrones, glacial acetic acid has been used as a recrystallization solvent.[8] A solvent pair, such as benzene and petroleum ether, has also been employed.[8]
- **Dissolution:** In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude **Rheinanthrone** to achieve complete dissolution.
- **Decolorization (Optional):** If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution briefly boiled and then filtered hot to remove the charcoal.
- **Crystallization:** Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- **Isolation and Drying:** Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for **Rheinanthrone** is not readily available, methods for its oxidized form, Rhein, are well-documented and can be adapted.

Example HPLC-UV Method for Rhein Analysis:

- Instrumentation: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[9]
- Mobile Phase: A gradient elution using a mixture of an acidified aqueous solution (e.g., 0.1% o-phosphoric acid) and an organic solvent like methanol or acetonitrile.[9][10]
- Flow Rate: Approximately 1.0 mL/min.[9][10]
- Detection: UV detection at a wavelength between 254 nm and 440 nm.[9][10][11]
- Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., 60% methanol) and create a series of dilutions for the calibration curve.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of **Rheinanthrone** would likely require derivatization to increase its volatility. A common derivatization agent for similar compounds is heptafluorobutyric anhydride (HFBA).

Conceptual GC-MS Protocol:

- Sample Preparation: Extract **Rheinanthrone** from the sample matrix.
- Derivatization: React the dried extract with a derivatizing agent such as PFPA (pentafluoropropionic anhydride) to form a more volatile derivative.
- GC Separation: Use a suitable capillary column (e.g., DB-5MS) with helium as the carrier gas. A temperature gradient program would be employed to separate the analytes.
- MS Detection: Use a mass spectrometer in electron ionization (EI) mode to detect and identify the derivatized **Rheinanthrone** based on its mass spectrum.

Spectral Data

Specific, high-resolution spectral data for **Rheinanthrone** is scarce in the available literature. The following information is based on data for closely related compounds and general spectroscopic principles.

^1H and ^{13}C NMR Spectroscopy

Detailed ^1H and ^{13}C NMR spectra for **Rheinanthrone** are not currently available in the searched databases. For the related compound, Rhein, some spectral data has been published.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

A specific FT-IR spectrum for **Rheinanthrone** is noted in the PubChem database but is not publicly displayed.[\[1\]](#) Based on its chemical structure, the following characteristic absorption bands would be expected:

- O-H stretch (phenolic): A broad band in the region of 3200-3600 cm^{-1} .
- C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm^{-1} .
- C=O stretch (ketone): A strong absorption band around 1630-1680 cm^{-1} .
- C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm^{-1} .
- C=C stretch (aromatic): Bands in the region of 1450-1600 cm^{-1} .
- C-O stretch (phenol and carboxylic acid): Bands in the region of 1000-1300 cm^{-1} .

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum for **Rheinanthrone** is not readily available. The closely related compound, Rhein, exhibits maximum absorption (λ_{max}) at approximately 231, 258, and 431 nm in a DMSO:PBS solution.[\[7\]](#)

Mechanism of Action and Signaling Pathways

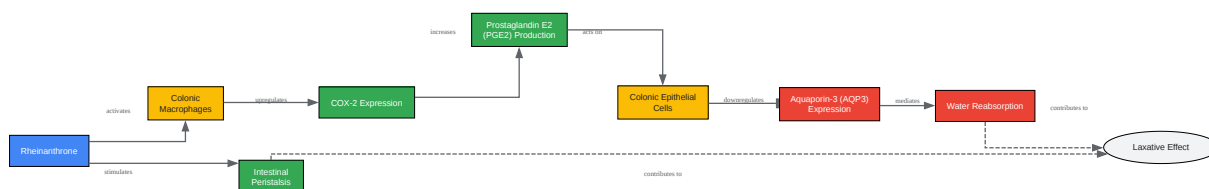
The primary pharmacological effect of **Rheinanthrone** is its laxative action, which is mediated through a specific signaling pathway in the colon.[\[1\]](#)

- Macrophage Activation: **Rheinanthrone** stimulates macrophages in the colon.[\[1\]](#)
- COX-2 Upregulation and PGE2 Production: This activation leads to an increase in the expression of cyclooxygenase 2 (COX2), which in turn elevates the production of

prostaglandin E2 (PGE2).[1]

- Downregulation of Aquaporin-3 (AQP3): The increased levels of PGE2 are associated with a subsequent decrease in the expression of aquaporin 3 (AQP3) in the colonic epithelium.[1]
- Inhibition of Water Reabsorption: AQP3 is a water channel protein, and its reduced expression limits the reabsorption of water from the large intestine back into the bloodstream.[1]
- Increased Peristalsis: **Rheinanthrone** also appears to directly stimulate peristalsis in the large intestine upon contact with the mucosal epithelium.[1]

The combination of reduced water reabsorption and increased intestinal motility results in the characteristic laxative effect.



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Caption: Signaling pathway of **Rheinanthrone**'s laxative effect.

Conclusion

Rheinanthrone is a pharmacologically significant molecule that serves as the active metabolite of sennoside laxatives. While its basic physical and chemical properties are established, there is a notable lack of detailed, publicly available experimental protocols and spectral data specifically for this compound. The information provided in this guide, including data from

closely related compounds, offers a valuable resource for researchers and professionals in drug development. Further research is warranted to fully characterize **Rheinanthrone**, which will be crucial for its potential future applications and for a more complete understanding of its biological roles.

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